Propanoic acid, sodium salt, mixt. with calcium diacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

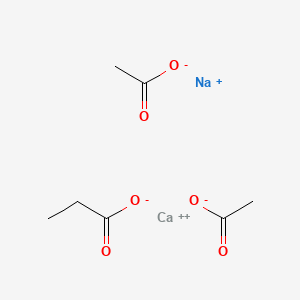

Propanoic acid, sodium salt, mixed with calcium diacetate is a compound that combines the properties of both sodium propionate and calcium acetate. Sodium propionate is the sodium salt of propanoic acid, while calcium acetate is the calcium salt of acetic acid. This mixture is commonly used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium Propionate: Sodium propionate is synthesized by neutralizing propanoic acid with sodium hydroxide. The reaction is as follows[ \text{CH}_3\text{CH}_2\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{CH}_2\text{COONa} + \text{H}_2\text{O} ]

Calcium Acetate: Calcium acetate is prepared by reacting acetic acid with calcium carbonate or calcium hydroxide. The reactions are[ 2\text{CH}_3\text{COOH} + \text{CaCO}_3 \rightarrow (\text{CH}_3\text{COO})_2\text{Ca} + \text{H}_2\text{O} + \text{CO}_2 ] [ 2\text{CH}_3\text{COOH} + \text{Ca(OH)}_2 \rightarrow (\text{CH}_3\text{COO})_2\text{Ca} + 2\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, sodium propionate is produced by the reaction of propanoic acid with sodium hydroxide in large reactors, followed by crystallization and drying. Calcium acetate is produced by reacting acetic acid with calcium carbonate or calcium hydroxide in large-scale reactors, followed by filtration and drying.

Analyse Des Réactions Chimiques

Types of Reactions

Neutralization: Both sodium propionate and calcium acetate undergo neutralization reactions with acids to form their respective parent acids.

Decarboxylation: Sodium propionate can undergo decarboxylation to form ethane and carbon dioxide.

Precipitation: Calcium acetate can react with sulfate ions to form calcium sulfate, a precipitate.

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, calcium hydroxide.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

Sodium Propionate: Propanoic acid, ethane, carbon dioxide.

Calcium Acetate: Acetic acid, calcium sulfate.

Applications De Recherche Scientifique

Chemistry

Buffer Solutions: Sodium propionate is used in buffer solutions to maintain pH levels.

Catalysis: Calcium acetate is used as a catalyst in organic synthesis.

Biology

Antimicrobial Agent: Sodium propionate is used as an antimicrobial agent in food preservation.

Cell Culture: Calcium acetate is used in cell culture media to provide calcium ions.

Medicine

Pharmaceuticals: Sodium propionate is used in some pharmaceutical formulations as a preservative.

Calcium Supplement: Calcium acetate is used as a calcium supplement in patients with kidney disease.

Industry

Food Industry: Sodium propionate is used as a preservative in baked goods.

Textile Industry: Calcium acetate is used in the textile industry for dyeing and printing processes.

Mécanisme D'action

Sodium Propionate

Sodium propionate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets the cell membrane and interferes with the transport of essential nutrients and ions.

Calcium Acetate

Calcium acetate acts as a phosphate binder in the gastrointestinal tract. It binds to dietary phosphate, forming insoluble calcium phosphate, which is excreted in the feces. This reduces the absorption of phosphate and helps manage hyperphosphatemia in patients with kidney disease.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium Acetate: Sodium salt of acetic acid.

Calcium Propionate: Calcium salt of propanoic acid.

Potassium Propionate: Potassium salt of propanoic acid.

Uniqueness

Sodium Propionate: Unique for its antimicrobial properties and use in food preservation.

Calcium Acetate: Unique for its role as a phosphate binder and use in the medical field.

This compound, with its combination of sodium propionate and calcium acetate, offers a versatile range of applications in various fields, making it a valuable chemical in both scientific research and industrial processes.

Propriétés

Numéro CAS |

89087-69-4 |

|---|---|

Formule moléculaire |

C7H11CaNaO6 |

Poids moléculaire |

254.23 g/mol |

Nom IUPAC |

calcium;sodium;propanoate;diacetate |

InChI |

InChI=1S/C3H6O2.2C2H4O2.Ca.Na/c1-2-3(4)5;2*1-2(3)4;;/h2H2,1H3,(H,4,5);2*1H3,(H,3,4);;/q;;;+2;+1/p-3 |

Clé InChI |

CDKIKZCEHGBAPS-UHFFFAOYSA-K |

SMILES canonique |

CCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Na+].[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)